molecular formula C13H20N2O2 B2690839 tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate CAS No. 1610767-01-5

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate

Cat. No.: B2690839
CAS No.: 1610767-01-5
M. Wt: 236.315
InChI Key: QZEKBDHFLADZKW-VIFPVBQESA-N
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Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

The synthesis of “tert-Butyl carbamate” involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .


Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers . The CO2 gas that forms during the reaction should be allowed to escape .


Physical and Chemical Properties Analysis

“tert-Butyl carbamate” is a white to slightly yellow needle-like solid . It has a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Organic Synthesis Applications

Research into the synthesis and applications of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate and related compounds reveals its importance in organic chemistry, particularly in the synthesis of biologically active compounds and intermediates. For instance, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate closely related to this compound, demonstrating its utility in the synthesis of compounds such as omisertinib (AZD9291), a notable achievement in medicinal chemistry (Zhao et al., 2017).

Enzymatic Kinetic Resolution

In the realm of chiral chemistry, Leandro Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This study showcased the potential of enzyme-mediated reactions to produce optically pure enantiomers, demonstrating the compound's role as a key intermediate in synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).

Asymmetric Synthesis

Further emphasizing the compound's utility in asymmetric synthesis, J. Yang et al. (2009) described the asymmetric Mannich reaction to synthesize tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, highlighting its role in producing chiral amino carbonyl compounds. This process underscores the importance of this compound derivatives in creating complex, enantiomerically pure molecules (Yang et al., 2009).

Chemoselective Transformations

M. Sakaitani and Y. Ohfune (1990) explored chemoselective transformations involving tert-butyldimethylsilyl carbamates, demonstrating the versatility of this compound derivatives in organic synthesis. Their work provided insights into the conversion of amino protecting groups, illustrating the compound's utility in synthetic strategies (Sakaitani & Ohfune, 1990).

Deprotection Studies

In a study focusing on deprotection, Bryan Li et al. (2006) highlighted the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, including this compound derivatives. This research is crucial for understanding the selective deprotection strategies in synthetic organic chemistry, providing a safer and more efficient approach (Li et al., 2006).

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBDHFLADZKW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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